1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)-
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Overview
Description
1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- is a heterocyclic compound that belongs to the class of isoquinolinones. This compound is characterized by a fused ring system consisting of a benzene ring and a pyridine ring, with a hydroxyethyl group attached to the nitrogen atom. Isoquinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-hydroxyethyl)aniline with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired isoquinolinone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinolinone derivatives.
Reduction: Dihydroisoquinolinone derivatives.
Substitution: Various substituted isoquinolinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The hydroxyethyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 3,4-Dihydro-1H-quinolin-2-one
- 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one
- 8-Methoxy-3,4-dihydro-1H-quinolin-2-one
Comparison: 1(2H)-Isoquinolinone, 3,4-dihydro-2-(2-hydroxyethyl)- is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced solubility and binding affinity towards certain biological targets, making it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H13NO2/c13-8-7-12-6-5-9-3-1-2-4-10(9)11(12)14/h1-4,13H,5-8H2 |
InChI Key |
LEEFBCLMPJQYAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)CCO |
Origin of Product |
United States |
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